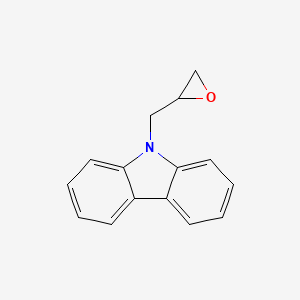

9-(oxiran-2-ylmethyl)-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(oxiran-2-ylmethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)9-11-10-17-11/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJIZAPXBKMPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55774-96-4 | |

| Record name | 9H-Carbazole, 9-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55774-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70379573 | |

| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52131-82-5 | |

| Record name | 9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Oxiran 2 Ylmethyl 9h Carbazole and Its Derivatives

Nucleophilic Alkylation Approaches to Carbazole (B46965) Epoxides

Nucleophilic alkylation represents a common and direct method for the synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole. This approach involves the reaction of the carbazole nitrogen with a three-carbon chain containing a pre-formed epoxide ring.

Reaction of Carbazole with Halomethyl Oxiranes

A prevalent method for the synthesis of this compound involves the N-alkylation of carbazole with a halomethyl oxirane, most commonly epichlorohydrin (B41342) or epibromohydrin. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, thereby increasing its nucleophilicity.

The reaction of 9H-carbazole with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be used to synthesize benzofuran-tethered triazolylcarbazoles with good to high yields (65–89%). mdpi.com

Synthesis via Glycidyl (B131873) Sulfonates

An alternative to using halomethyl oxiranes is the use of glycidyl sulfonates, such as glycidyl tosylate or glycidyl mesylate. Sulfonates are excellent leaving groups, often leading to milder reaction conditions and potentially higher yields compared to their halo-analogs. The general mechanism is analogous to that with halomethyl oxiranes, involving the nucleophilic attack of the carbazole anion on the carbon bearing the sulfonate group.

Alternative Epoxide Formation Strategies

Besides the direct alkylation with an epoxide-containing reagent, alternative strategies involve forming the epoxide ring after the carbazole moiety has been attached to the carbon backbone.

Condensation Reactions with Epichlorohydrin

A widely employed method for the synthesis of carbazole epoxides is the condensation reaction of a hydroxy-substituted carbazole with epichlorohydrin. For instance, 4-hydroxycarbazole (B19958) can be reacted with epichlorohydrin in the presence of a base like potassium carbonate to yield 4-(oxiran-2-ylmethoxy)-9H-carbazole. nih.govresearchgate.net This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of the hydroxycarbazole displaces the chloride from epichlorohydrin.

This method is particularly important for the synthesis of precursors to pharmaceuticals like Carvedilol. tsijournals.com The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields and minimize the formation of byproducts.

Stereoselective Synthesis of Chiral Carbazole Epoxides

The biological activity of many carbazole derivatives is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral carbazole epoxides is a critical area of research.

Chiral Precursor Utilization and Stereochemical Control

A common strategy for achieving stereoselectivity is the use of enantiomerically pure starting materials. For example, the synthesis of (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole can be achieved by using (R)-(-)-epichlorohydrin as the chiral building block in the reaction with 4-hydroxycarbazole. researchgate.net This reaction proceeds with an inversion of configuration at the chiral center, a typical outcome for SN2 reactions.

The use of chiral precursors ensures the formation of the desired enantiomer of the carbazole epoxide, which is crucial for the synthesis of stereochemically pure final products. For instance, the S-enantiomer of Carvedilol exhibits significantly higher β-receptor blocking activity than the R-enantiomer. researchgate.net

Mechanistic Insights into Chiral Inversion during Synthesis

The synthesis of chiral this compound often involves a reaction between carbazole and a chiral epihalohydrin, such as (R)- or (S)-epichlorohydrin, in the presence of a base. A critical aspect of this synthesis is the potential for chiral inversion, where the stereochemistry of the product is opposite to that of the starting epihalohydrin. This phenomenon is primarily governed by a neighboring group participation mechanism.

The process typically begins with the nucleophilic attack of the carbazole anion on the epoxide ring of the epihalohydrin. This ring-opening step forms a halohydrin intermediate. The stereochemical outcome is contingent on which carbon of the former epoxide is attacked. If the attack occurs at the C3 carbon of (R)-epichlorohydrin, an initial SN2 reaction causes an inversion of configuration. A subsequent intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the halogen, results in a second inversion, leading to a net retention of stereochemistry.

However, chiral inversion is frequently observed, suggesting an alternative dominant pathway. In this pathway, the carbazole anion attacks the terminal C1 carbon of the epoxide. This is followed by an intramolecular cyclization, which proceeds with an inversion of configuration. The participation of the neighboring carbazole group is thought to facilitate this inversion. The reaction conditions, including the choice of base, solvent, and temperature, play a crucial role in determining the regioselectivity of the initial attack and, consequently, the stereochemical outcome of the final product.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is a key strategy for tuning the electronic and photophysical properties of these materials for various applications.

Halogenated Derivatives (e.g., 3,6-dichloro-, 3-bromo-)

Halogenated derivatives are particularly valued for their enhanced thermal stability and modified electronic characteristics. The general synthetic route involves the reaction of a halogenated carbazole with an epihalohydrin under basic conditions.

For instance, 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is synthesized from 3,6-dichlorocarbazole (B1220011) and an epihalohydrin like epichlorohydrin, typically in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. Similarly, 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole is prepared from 3-bromocarbazole. The introduction of halogens at the 3 and 6 positions can increase the triplet energy of the materials, a desirable feature for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). These halogen atoms also provide sites for further functionalization via cross-coupling reactions.

Below is a table summarizing the synthesis of these halogenated derivatives.

| Starting Material | Reagents | Product |

| 3,6-Dichlorocarbazole | Epichlorohydrin, K₂CO₃, DMF | 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole |

| 3-Bromocarbazole | Epibromohydrin, NaOH, Acetonitrile | 3-bromo-9-(oxiran-2-ylmethyl)-9H-carbazole |

Other Functionalized Carbazole Epoxide Syntheses

Beyond halogens, a variety of other functional groups can be introduced to the carbazole ring to tailor the properties of the resulting epoxide. The synthetic approach is analogous, involving the N-alkylation of a pre-functionalized carbazole with an epihalohydrin.

The synthesis starts with a substituted carbazole, which can be prepared through reactions like nitration, acylation, or formylation. This functionalized carbazole is then reacted with an epihalohydrin in the presence of a base. The choice of functional group can influence properties such as solubility, charge transport, and photophysical behavior. For example, long alkyl chains can enhance solubility for solution-based processing, while specific electronic groups can modulate the HOMO/LUMO energy levels for optimized device performance. The epoxide ring in these molecules remains a versatile handle for further reactions, including polymerization, making these compounds valuable building blocks in materials chemistry.

Chemical Reactivity and Mechanistic Investigations of the Oxirane Moiety

Ring-Opening Reactions with Diverse Nucleophiles

The epoxide ring readily undergoes cleavage upon reaction with a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of β-substituted alcohols.

The reaction of 9-(oxiran-2-ylmethyl)-9H-carbazole with primary or secondary amines, known as aminolysis, is a key transformation that yields valuable amino alcohols. The nitrogen atom of the amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring. This process results in the opening of the ring and the formation of a new carbon-nitrogen bond. For instance, its reaction with diethylamine (B46881) produces 9-(3-Diethylamino-2-hydroxypropyl)carbazole. lookchem.com Similarly, reaction with furfurylamine (B118560) yields 1-(9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol. lookchem.com These reactions are fundamental in the synthesis of more complex molecules with potential biological activities.

A closely related and industrially significant reaction is the aminolysis of 4-(oxiran-2-ylmethoxy)-9H-carbazole in the synthesis of Carvedilol. jetir.org In this process, the oxirane ring is opened by the amine 2-(2-methoxyphenoxy)ethanamine to form the final β-amino alcohol structure of the drug. This highlights the general importance of the carbazole-epoxide moiety in pharmaceutical synthesis.

| Amine Nucleophile | Resulting Amino Alcohol Product | Reference |

|---|---|---|

| Diethylamine | 9-(3-Diethylamino-2-hydroxypropyl)carbazole | lookchem.com |

| Furfurylamine | 1-(9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol | lookchem.com |

| 2-(2-methoxyphenoxy)ethanamine* | Carvedilol |

*Reaction with the related compound 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Beyond amines, the oxirane ring of carbazole-containing epoxides reacts with a variety of other nucleophiles. These reactions further demonstrate the compound's synthetic flexibility. nih.gov For example, the ring can be opened by hydrolysis under acidic conditions. The reaction of the related 4-(oxiran-2-yl methoxy)-9H-carbazole with aqueous hydrochloric acid or sulfuric acid produces the corresponding diol. tsijournals.comlibretexts.org

Carbon nucleophiles can also be employed to form new carbon-carbon bonds. nih.gov The potassium salt of carbazole (B46965) itself has been used to open epoxide rings, showcasing a regioselective C-alkylation reaction. researchgate.net Such reactions are crucial for elaborating the carbon skeleton of molecules. The general reactivity allows for the introduction of various functional groups, depending on the chosen nucleophile. rsc.org

| Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Water (acid-catalyzed) | Hydrolysis | Diol | tsijournals.comlibretexts.org |

| Halide ions (e.g., Cl⁻ from HCl) | Halo-hydrin Formation | Chlorohydrin | tsijournals.com |

| Carbazole anion | C-Alkylation | N-(β-hydroxyalkyl)carbazole | researchgate.net |

| Grignard Reagents | C-Alkylation | Alcohol | libretexts.org |

Role of the Carbazole Moiety in Reaction Dynamics

The carbazole group is not merely a passive spectator in these reactions. Its electronic properties and steric bulk significantly influence the reactivity of the attached oxirane moiety.

The carbazole system is a large, planar, and electron-rich aromatic structure. This aromaticity allows for non-covalent π-π stacking interactions, which can play a significant role in stabilizing structures and reaction transition states. nih.govmdpi.com In the context of ring-opening reactions, the carbazole moiety can interact with other aromatic groups present in the nucleophile or solvent. These interactions can influence the orientation of the reacting molecules, potentially affecting the stereoselectivity and regioselectivity of the reaction. mdpi.com Such π-stacking interactions are known to be crucial in controlling the outcomes of various chemical transformations. beilstein-journals.org

This compound as a Versatile Synthetic Intermediate

Owing to the reactivity of its oxirane ring, this compound serves as a highly versatile intermediate in organic synthesis. It is typically prepared through the reaction of 9H-carbazole with epichlorohydrin (B41342). lookchem.com

Its primary utility lies in its ability to introduce the carbazole-propyl-alcohol backbone into a target molecule through a single synthetic step. As detailed previously, reaction with a wide range of nucleophiles (amines, water, carbon nucleophiles) allows for the straightforward synthesis of diverse, functionally rich molecules. lookchem.comresearchgate.net This versatility makes it a valuable starting material for creating libraries of carbazole derivatives for various research applications, including the development of new materials and biologically active compounds. nih.gov The analogous compound, 4-(oxiran-2-ylmethoxy)-9H-carbazole, is a registered intermediate in the synthesis of the cardiovascular drug Carvedilol, underscoring the pharmaceutical relevance of this class of compounds. nih.govpharmaffiliates.com

Building Block for Complex Organic Scaffolds

The compound this compound serves as a fundamental starting material for the creation of more complex molecular frameworks. The carbazole unit, a well-known pharmacophore and chromophore, combined with the reactive oxirane ring, allows for the introduction of various functional groups and the extension of the molecular structure.

The reaction of this compound with different nucleophiles leads to the formation of a wide array of derivatives. For instance, its reaction with amines, such as (furan-2-ylmethyl)amine, results in the formation of amino alcohol derivatives like 1-(9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol. lookchem.com This ring-opening reaction is a key step in building more elaborate structures.

Research has also explored the synthesis of various carbazole derivatives starting from simpler precursors, highlighting the importance of the carbazole scaffold in medicinal chemistry and materials science. uobaghdad.edu.iqresearchgate.net The introduction of the oxiran-2-ylmethyl group at the 9-position of the carbazole nucleus provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of compounds with potential biological activities. nih.gov

Precursor in the Synthesis of Pharmaceutical Intermediates

A significant application of carbazole-containing oxiranes is in the synthesis of pharmaceutical intermediates, most notably for the cardiovascular drug Carvedilol. nih.govresearchgate.net While the direct precursor to Carvedilol is 4-(oxiran-2-ylmethoxy)-9H-carbazole, the reactivity principles of the oxirane ring are analogous. nih.govresearchgate.nettsijournals.com

In the synthesis of Carvedilol, the oxirane ring of a carbazole-based epoxide is opened by an amine, specifically 2-(2-methoxyphenoxy)ethanamine. tsijournals.com This reaction is a critical step in assembling the final drug molecule. However, this process can be complicated by the formation of impurities. One such process impurity, 4-((oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole, contains the this compound structural motif. jocpr.com This impurity arises from the reaction of the nitrogen of the carbazole ring with epichlorohydrin during the synthesis of the primary intermediate. jocpr.com The formation of this di-epoxide highlights the reactivity of both the hydroxyl group and the nitrogen atom of the carbazole precursor under certain basic conditions.

The synthesis of optically pure versions of these intermediates is also of great interest. For example, (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole has been synthesized as an intermediate for S-Carvedilol, which exhibits significantly higher β-receptor blocking activity than its R-enantiomer. nih.govresearchgate.net This synthesis often starts with an optically pure epichlorohydrin, and the reaction proceeds with an inversion of stereochemistry at the chiral carbon. nih.gov

Detailed studies on the synthesis of Carvedilol intermediates have investigated various reaction conditions to optimize yield and minimize the formation of byproducts. tsijournals.com These investigations provide valuable insights into the chemical behavior of the oxirane moiety attached to the carbazole core.

Below is a table summarizing key intermediates and their roles:

| Intermediate | Role | Reference |

| This compound | Building block for complex scaffolds | lookchem.com |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole | Key intermediate for Carvedilol synthesis | nih.govresearchgate.nettsijournals.com |

| 4-((Oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole | Process impurity in Carvedilol synthesis | jocpr.com |

| (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole | Intermediate for the synthesis of S-Carvedilol | nih.govresearchgate.net |

| 1-(9H-carbazol-9-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol | Derivative formed from ring-opening of this compound | lookchem.com |

Polymer Chemistry and Advanced Materials Science Applications

Cationic Ring-Opening Polymerization of Carbazolyl-Containing Epoxy Monomers

The presence of the epoxy group allows 9-(oxiran-2-ylmethyl)-9H-carbazole, also known in the literature as 9-(2,3-epoxypropyl)carbazole (EPC), to undergo cationic ring-opening polymerization (CROP). This process leads to the formation of polyethers with pendant carbazole (B46965) units.

The initiation of CROP for carbazolyl-containing epoxides can be achieved through various systems, with triphenyl carbenium salts being particularly effective. researchgate.net These salts, such as triphenylcarbenium hexachloroantimonate and triphenylcarbenium tetrafluoroborate (B81430), have proven to be more efficient catalysts for the polymerization of monomers like EPC compared to traditional Lewis acids. researchgate.net They can induce polymerization at low catalyst concentrations to achieve high yields. researchgate.net

Other initiator systems for the cationic polymerization of epoxides include:

Arylsulfonium Salts: These are commonly used as photoinitiators, where UV irradiation generates a strong Brønsted acid that initiates the polymerization. researchgate.net

Diaryliodonium Salts: These are used in combination with thermal radical initiators in a process called Radical Induced Cationic Frontal Polymerization (RICFP), which allows for the efficient curing of bulk epoxy resins. eu-japan.eu

Polymeric Triphenyl Phosphonium Salts: These have been synthesized and used as polymeric photoinitiators for the cationic polymerization of various epoxide monomers. journalcsij.com

Table 1: Initiator Systems for Cationic Polymerization of Carbazolyl-Containing Epoxides

| Initiator Type | Example(s) | Initiation Method | Reference |

|---|---|---|---|

| Carbenium Salts | Triphenylcarbenium Hexachloroantimonate, Triphenylcarbenium Tetrafluoroborate | Thermal or Photo | researchgate.net |

| Sulfonium Salts | Triarylsulfonium Hexafluoroantimonate | Photo | researchgate.net |

| Iodonium (B1229267) Salts | Diaryliodonium Salts (with thermal radical initiator) | Photo or Thermal (Frontal) | eu-japan.eu |

| Phosphonium Salts | Polymeric Phenacyl Triphenylphosphonium Salts | Photo | journalcsij.com |

Both photopolymerization and thermal polymerization methods have been successfully applied to this compound and related monomers.

Photopolymerization: Cationic photopolymerization is a common method for curing carbazole-containing epoxy monomers. researchgate.net The kinetics of this UV-curing process can be effectively monitored in real-time using techniques like Fourier-transform infrared spectroscopy (RT-FTIR). researchgate.net Carbazole derivatives can also act as photosensitizers, increasing the rate of photopolymerization in both clear and pigmented epoxy systems. zhangqiaokeyan.com The efficiency of photopolymerization can be enhanced by adding photosensitizers like thioxanthones, which allows for the use of longer wavelength UV light and results in improved depth of cure. deuteron.com

Thermal Polymerization: Triphenyl carbenium salts can also act as thermally latent initiators. researchgate.net Studies using microcalorimetry have investigated the thermal polymerization of 9-(2,3-epoxypropyl)carbazole, demonstrating that these initiators can effectively drive the reaction to high conversion. researchgate.net The polymerization rate in cationic systems generally benefits from increased temperature, which accelerates the chain reaction and post-curing processes. deuteron.com

The counter-anion of the initiator salt plays a crucial role in the cationic polymerization process. The stability and nucleophilicity of the counter-anion affect the reactivity of the propagating cationic species. For instance, in the polymerization of carbazolyl-containing epoxides initiated by triphenyl carbenium salts, salts with the hexachloroantimonate (SbCl₆⁻) counter-anion are noted for their high efficiency, which is attributed to the low nucleophilicity of this anion, preventing premature termination of the polymer chain. researchgate.net The tetrafluoroborate (BF₄⁻) is another counter-anion used in these systems. researchgate.net

Incorporation of this compound Moieties into Polymeric Structures

The carbazole moiety can be incorporated into polymers in two main configurations: as part of the polymer backbone (main chain) or as a pendant group attached to the backbone (side chain).

Main Chain Polymers: Polymers with carbazole units integrated directly into the main chain are typically synthesized through step-growth polymerization methods. For example, poly(2,7-carbazole)s are prepared using coupling reactions like Yamamoto, Stille, or Suzuki polymerization, starting from appropriately functionalized carbazole monomers. acs.org These conjugated polymers are of interest for their electronic and optical properties. acs.orgmdpi.com

Side Chain Polymers: A more common approach for utilizing this compound is to create polymers where the carbazole group is a side chain. The cationic ring-opening polymerization of the monomer itself is a direct method to produce a polyether with pendant carbazole-methyl groups. Alternatively, carbazole-containing side chains can be attached to a pre-existing polymer backbone. For instance, polymethacrylates with side chains containing carbazole-oxadiazole units have been synthesized and investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Table 2: Comparison of Polymer Architectures with Carbazole Moieties

| Configuration | Synthesis Method | Polymer Backbone Example | Properties/Applications | Reference |

|---|---|---|---|---|

| Main Chain | Step-growth Polycondensation (e.g., Suzuki, Yamamoto) | Poly(2,7-carbazole) | Conjugated, semiconducting; for transistors, solar cells | acs.org |

| Side Chain | Chain-growth Polymerization (e.g., CROP of EPC) | Polyether | Photoactive, hole-transporting; for photorefractive materials | researchgate.net |

| Side Chain | Post-polymerization Modification | Polymethacrylate | Ambipolar host materials for OLEDs | acs.orgresearchgate.net |

Post-polymerization modification is a versatile strategy for introducing functional groups onto a polymer. Poly(glycidyl methacrylate) (PGMA) is an excellent candidate for this approach due to its reactive pendant epoxide groups. korea.ac.krrsc.orgresearchgate.net

The carbazole moiety can be grafted onto the PGMA backbone through the nucleophilic ring-opening of its epoxy rings. korea.ac.kr This can be achieved by reacting PGMA with a nucleophilic carbazole derivative, such as 3-amino-9H-carbazole. The amine group would attack the epoxide ring, forming a stable covalent bond and resulting in a polymer decorated with carbazole side chains. researchgate.net This method allows for the creation of a wide array of functional polymers with controlled molecular weight and tailored properties for specific applications. rsc.orgsemanticscholar.org

Optoelectronic and Electrochemical Applications of Carbazole-Based Polymers

Polymers derived from carbazole are of significant interest for optoelectronic applications. oldcitypublishing.com The carbazole moiety provides excellent electron-donating characteristics, making these materials suitable for a variety of roles in electronic devices. researchgate.netmdpi.com The ability to functionalize the carbazole unit at the nitrogen atom, as seen in this compound, allows for the synthesis of polymers with tailored properties, such as improved processability and solubility, without compromising the electronic characteristics of the pendant carbazole group. oldcitypublishing.commdpi.com

Carbazole-based polymers are extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netoldcitypublishing.com In OLEDs, these polymers can function as the emissive layer or as host materials for phosphorescent emitters. mdpi.comresearchgate.net Their high fluorescence capabilities are a key attribute for this application. researchgate.net The thermal and photochemical stability of polycarbazole derivatives contributes significantly to the durability and lifetime of OLED devices. oldcitypublishing.com

In the realm of OPVs, carbazole-based polymers are highly valued as electron-donating materials in the active layer of bulk heterojunction solar cells. rsc.org The HOMO (Highest Occupied Molecular Orbital) energy levels of carbazole structures are well-matched with the LUMO (Lowest Unoccupied Molecular Orbital) levels of fullerene-based acceptors, which facilitates efficient charge separation at the donor-acceptor interface. oldcitypublishing.com Research into 2,7-disubstituted carbazole copolymers has shown power conversion efficiencies of up to 6%, with theoretical efficiencies projected as high as 10% through careful selection of acceptor comonomers. rsc.org

| Device Type | Application of Carbazole Polymer | Key Properties | Reported Efficiency/Performance |

| OLED | Emissive Layer, Host Material | High fluorescence, thermal and photochemical stability. oldcitypublishing.comresearchgate.net | Used to achieve pure color output. oldcitypublishing.com |

| OPV | Electron-Donating Material | Suitable HOMO energy levels, good charge transport. oldcitypublishing.comrsc.org | Power conversion efficiencies up to 6% reported. rsc.org |

The carbazole moiety is a well-established hole-transporting unit. researchgate.netmdpi.com Polymers incorporating carbazole, such as PEPC, are therefore excellent candidates for hole transport layers (HTLs) in various electronic devices, including OLEDs and perovskite solar cells. researchgate.netrsc.org The strong electron-donating nature and high hole-transport capability of carbazole facilitate the efficient injection and transport of positive charge carriers (holes) to the emissive layer or active layer. researchgate.netmdpi.com

The effectiveness of carbazole-based materials as HTLs stems from their ability to form stable radical cations and their suitable ionization potentials, which are typically around 5.6 eV for polymers with electronically isolated carbazole rings. researchgate.net This property ensures efficient hole injection from the anode and transport to the active region of the device. researchgate.net Novel hole-transporting materials based on carbazole derivatives continue to be developed to enhance the efficiency and stability of devices like OLEDs and perovskite solar cells. mdpi.comrsc.orgresearchgate.net For instance, a simple, dopant-free hole-transporting material based on a (2-ethylhexyl)-9H-carbazole core achieved a high power conversion efficiency of 15.92% in planar perovskite solar cells. researchgate.net

Polymers derived from this compound exhibit a range of valuable properties, including photoconductivity, electroluminescence, and electrochromism, which are inherent to the carbazole unit.

Photoconductivity: The ability of carbazole-based polymers to generate and transport charge carriers upon exposure to light is a defining feature. researchgate.net Poly(N-vinylcarbazole) (PVK), a close relative of PEPC, was the first polymer in which photoconductivity was established. mdpi.com This property is fundamental to their use in applications like photorefractive systems and electrophotography. researchgate.net

Electroluminescence: These polymers are known for their electroluminescent capabilities, meaning they emit light in response to an electric current. researchgate.netresearchgate.net This is the core principle behind their use in OLEDs. A new electroluminescent polymer featuring a carbazole backbone demonstrated intense photoluminescence with a maximum emission around 520-532 nm and was used to fabricate LEDs with a luminance higher than 3000 cd/m². researchgate.net

Electrochromism: Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. Carbazole polymers are effective electrochromic materials because the carbazole radical cations (polarons) and dications (bipolarons) formed during electrochemical oxidation have distinct optical absorption characteristics compared to the neutral state. mdpi.comresearchgate.net For example, a polymer film of poly(9H-carbazol-9-ylpyrene) transitions between light yellow, gray, and grayish-green at different potentials. researchgate.net An electrochromic device constructed with this polymer showed an optical contrast of 23% and a fast response time of 0.50 seconds. researchgate.net Similarly, flexible electrochromic devices using copolymers of a biscarbazole derivative and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been fabricated, showing high contrast (up to 40.3%) and rapid switching times. mdpi.com

Table of Electrochromic Properties for Various Carbazole-Based Polymers

| Polymer | Color in Neutral State | Color in Oxidized State(s) | Optical Contrast (ΔT%) | Response Time (s) |

| Poly(9H-carbazol-9-ylpyrene) (PMCzP) researchgate.net | Light Yellow | Gray, Grayish Green | 29% @ 460 nm | 2.18 |

| P(2DCB-co-ED)/PEDOT-PSS ECD mdpi.com | Gainsboro Gray | Army Green | 40.3% @ 690 nm | < 1.5 |

| Poly(2-(9H-carbazol-9-yl) acetic acid) semanticscholar.orgresearchgate.net | High Transmittance | Green | - | - |

| PbCmB/PEDOT ECD mdpi.com | Gainsboro | Dark Gray, Bright Slate Gray | 35.3% @ 640 nm | - |

The semiconducting nature of carbazole polymers makes them promising materials for chemical and biological sensors. researchgate.netnih.govarborpharmchem.com Polycarbazole can be electrochemically synthesized and deposited on an electrode to act as the active conducting layer in a sensor. nih.govmdpi.com

One notable application is in the development of glucose sensors. nih.govmdpi.comresearchgate.net Both enzymatic and non-enzymatic glucose sensors have been created using poly(9H-carbazole) as the organic semiconductor. nih.govresearchgate.net In these devices, the polymer layer facilitates the electrochemical oxidation or reduction of glucose. nih.gov For a non-enzymatic sensor, a maximal sensitivity of 14 μA·cm⁻²·mM⁻¹, a linear detection range up to 5 mM, and a detection limit of approximately 0.2 mM have been achieved. nih.govmdpi.comresearchgate.net The study of Poly-N-Epoxy-Propyl Carbazole (PEPC) has also revealed its potential in electronic memory devices, demonstrating that the polymer exhibits memory switching effects, which could be harnessed for advanced sensing or data storage applications. mdpi.com

Research into Biological Activities and Interactions of 9 Oxiran 2 Ylmethyl 9h Carbazole Derivatives

Exploration of Potential Pharmacological Activities

Carbazole (B46965) derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. scholarsresearchlibrary.comresearchgate.net The N-substituted carbazoles, in particular, have been a focal point of medicinal chemistry research.

Interaction Studies with Biological Targets

A significant strategy in modern drug discovery is the identification of compounds that can interact with specific biological targets to modulate disease processes. Derivatives of carbazole have been shown to interact with several key cellular targets.

One of the primary mechanisms of action for several anticancer carbazole derivatives is the inhibition of human DNA topoisomerases. nih.gov These are essential enzymes that control the topological state of DNA during critical cellular processes like replication and transcription. mostwiedzy.pl Research on symmetrically substituted carbazole derivatives revealed that they act as inhibitors of topoisomerase II, with some compounds showing preferential inhibitory activity against the topoisomerase IIα isoform over the IIβ isoform. nih.govmostwiedzy.pl By disrupting the function of these enzymes, these carbazole compounds can effectively halt the proliferation of cancer cells. nih.gov

Furthermore, some carbazole derivatives have been identified as inhibitors of various protein kinases, which are crucial mediators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain derivatives have been shown to block the phosphorylation activity of pathways like JAK/STAT, which is vital for cell proliferation, differentiation, and apoptosis. mdpi.com A specific carbazole derivative, compound 16 , was found to block the phosphorylation of targets within the PI3K/AKT/mTOR, JAK/STAT, and SRC pathways in sarcoma models. mdpi.com Another study demonstrated that a carbazole derivative could inhibit STAT3-mediated transcription in triple-negative breast cancer cells. mdpi.com

Anticancer Research

The development of novel anticancer agents is a major focus of carbazole chemistry. nih.gov The planar carbazole system can intercalate into DNA, and modifications at various positions on the ring system can lead to compounds with enhanced cytotoxicity toward cancer cells and diverse mechanisms of action. nih.govresearchgate.net

Photocytotoxicity Studies and Potential in Photodynamic Therapy

Photodynamic therapy (PDT) is a cancer treatment modality that involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that kill cancer cells. Some carbazole derivatives have been investigated for their potential as photosensitizers. For example, a ferrocenyl–terpyridine platinum(II) complex incorporating a carbazole moiety was synthesized and evaluated for its photocytotoxic effects. This compound, 1 , exhibited significant photocytotoxicity in HaCaT cell lines when exposed to visible light (400–700 nm), with a half-maximal inhibitory concentration (IC50) value of 12.0 µM, while showing low toxicity in the dark. nih.gov This suggests that the carbazole scaffold can be incorporated into more complex molecules to create effective photosensitizers for PDT.

Investigation of Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process that is often evaded by cancer cells. A key mechanism of many anticancer drugs is the induction of apoptosis. Numerous studies have demonstrated that carbazole derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govresearchgate.netrsc.org

Symmetrically substituted carbazole derivatives have been shown to trigger the mitochondria-dependent apoptotic pathway. nih.gov This was confirmed by the observed activation of effector caspases-3 and -7 and subsequent DNA fragmentation in treated lung and colon cancer cells. nih.gov For instance, treatment of A549 lung cancer cells with carbazole derivatives 27a , 36a , and 36b led to a 3.4-fold, 5.7-fold, and 2.5-fold increase in apoptosis, respectively, compared to control cells. nih.gov

Another novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP) , was found to induce p53-mediated apoptosis in A549 lung cancer cells. researchgate.net This induction was associated with increased oxidative stress, DNA damage, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. researchgate.net Similarly, coumarin-carbazole pyrazoline hybrids, such as compounds 4a and 7b , were shown to significantly increase the percentage of apoptotic cells in the HeLa cervical cancer cell line. rsc.org

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Symmetrical Carbazoles (27a, 36a, 36b) | A549 (Lung), HCT-116 (Colon) | Topo II inhibition, activation of caspases-3/7, mitochondria-dependent apoptosis. | nih.gov |

| ECAP | A549 (Lung) | p53-mediated apoptosis, increased ROS, DNA damage. | researchgate.net |

| Coumarin-Carbazole Hybrids (4a, 7b) | HeLa (Cervical) | Increased apoptotic cells to 25.5% and 24% respectively. | rsc.org |

| MHY407 | Breast Cancer Cells | Increased apoptosis when combined with doxorubicin (B1662922) or etoposide. | nih.gov |

Synergistic Effects with Established Agents

Combining anticancer agents can lead to synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. Carbazole derivatives have shown promise in combination therapies.

The carbazole derivative MHY407 was found to improve the efficacy of conventional chemotherapeutic drugs. nih.gov When used in combination with agents like doxorubicin or etoposide, MHY407 led to reduced cell viability and increased apoptosis in breast cancer cells. nih.gov Similarly, the natural carbazole alkaloid mahanine (B1683992) demonstrated a synergistic effect with cisplatin (B142131) in cervical cancer cells, with the combination showing a tenfold higher inhibitory effect on cell growth compared to mahanine alone. nih.gov

Another study highlighted the synergistic potential of the carbazole derivative 16 . mdpi.com When combined with doxorubicin, it produced a synergistic cytotoxic effect in vitro and an enhanced antitumor effect in an animal model of sarcoma. mdpi.com

Antimicrobial Activity Research

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Carbazole derivatives have been extensively studied for their antibacterial and antifungal properties. nih.govnih.govepa.govarabjchem.org

Research has focused on derivatives of 4-(oxiran-2-ylmethoxy)-9H-carbazole, an isomer of the title compound. A series of N-substituted sulfonamides and carbamates derived from this structure were synthesized and evaluated for their in vitro antimicrobial activity. scholarsresearchlibrary.comresearchgate.netepa.gov These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and several fungal strains (Fusarium oxysporum, Candida albicans, Aspergillus niger). scholarsresearchlibrary.comepa.gov The results, measured by the zone of inhibition, indicated that many of these derivatives possess moderate to potent antimicrobial activities. scholarsresearchlibrary.comepa.gov For example, compounds 7 , 9 , 10 , and 13 from one study showed excellent antibacterial and antifungal activities. nih.gov

| Compound Derivative Type | Microorganism | Activity Level (Zone of Inhibition in mm) | Reference |

|---|---|---|---|

| N-substituted sulfonamides and carbamates of 4-(oxiran-2-ylmethoxy)-9H-carbazole | S. aureus, B. subtilis, E. coli (Bacteria) | Moderate to Potent (12.6–22.3 mm) | nih.govscholarsresearchlibrary.com |

| A. niger, C. albicans, F. oxysporum (Fungi) | Moderate to Potent (12.6–22.3 mm) | nih.govscholarsresearchlibrary.com | |

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | Various Bacteria and Fungi | Substantial Activity | nih.gov |

| Aminoguanidine/dihydrotriazine containing carbazoles (8f, 9d) | Various Bacteria and Fungi | Potent (MICs of 0.5–2 µg/ml) | nih.gov |

The antimicrobial mechanism for some carbazole derivatives has also been explored. For instance, docking studies suggested that the antimicrobial effect of certain dihydrotriazine-containing carbazoles might be due to the inhibition of dihydrofolate reductase, a key enzyme in microbial metabolism. nih.gov

Neuroprotective Potential Research

Beyond their antimicrobial effects, carbazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders and brain injuries. echemcom.comnih.gov Their multifunctional nature allows them to address several pathological factors simultaneously. nih.gov

Researchers have rationally designed and synthesized novel carbazole-based multifunctional agents, identifying several derivatives with significant neuroprotective properties. nih.gov These compounds demonstrate efficacy by mitigating oxidative stress, inhibiting apoptosis (programmed cell death), and promoting neuroregeneration in preclinical models. nih.gov

For instance, in a series designed as potential anti-Alzheimer's agents, derivatives MT-1 and MT-6 were identified as potent multifunctional agents. nih.gov Specifically, the neuroprotective activity of MT-6 was confirmed against hydrogen peroxide (H2O2)-induced toxicity in SH-SY5Y neuroblastoma cells, where it showed effective neuroprotection without significant toxicity. nih.gov Other research has shown that the presence of a substituent at the N-position of the carbazole ring is crucial for neuroprotective activity. nih.gov The derivative 2-phenyl-9-(p-tolyl)-9H-carbazole, for example, displayed considerable neuroprotective ability at a concentration as low as 3 µM, believed to be a result of its antioxidative activity. nih.gov

Table 2: Examples of Neuroprotective Carbazole Derivatives

| Derivative | Evaluated Model/Assay | Key Finding | Reference |

|---|---|---|---|

| MT-6 | H2O2 induced toxicity in SH-SY5Y cells | Showed effective neuroprotection | nih.gov |

| 2-phenyl-9-(p-tolyl)-9H-carbazole (Compound 60) | Cellular Assay | Significant neuroprotective ability at 3 µM | nih.gov |

This table is for informational purposes and includes a selection of research findings.

A fascinating area of research involves the interaction of carbazole derivatives with cryptochromes (CRYs), a class of proteins central to regulating circadian rhythms in many organisms. nih.govfrontiersin.org The circadian clock governs numerous physiological processes, and its disruption is linked to metabolic diseases. nih.govnih.gov

Structure-activity relationship studies have led to the discovery of novel carbazole-containing amides, ureas, sulfonamides, and sulfamides as potent modulators of cryptochrome (B1237616). nih.govnih.gov These compounds were synthesized and found to influence the function of CRY proteins, which act as key components in the negative feedback loop of the molecular clock. nih.govnih.gov By modulating CRYs, these carbazole derivatives can influence circadian rhythms, and this has been explored for therapeutic benefit. For example, compound 50 (a carbazole-containing amide/urea) and compound 41 (a carbazole-containing sulfonamide) were identified as potent cryptochrome modulators that demonstrated antihyperglycemic and antidiabetic effects in mouse models, respectively. nih.govnih.gov This suggests that targeting cryptochromes with carbazole derivatives could be a viable strategy for treating metabolic disorders linked to circadian disruption. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 9 Oxiran 2 Ylmethyl 9h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 9-(oxiran-2-ylmethyl)-9H-carbazole, both ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity.

In the ¹H NMR spectrum, the protons of the carbazole (B46965) ring system typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons adjacent to the nitrogen atom and the oxirane ring protons exhibit characteristic shifts and coupling patterns, confirming the N-alkylation of the carbazole moiety with an oxiran-2-ylmethyl group.

The ¹³C NMR spectrum further corroborates the structure, with distinct signals for the twelve aromatic carbons of the carbazole core and the three aliphatic carbons of the oxiran-2-ylmethyl substituent. The chemical shifts of the oxirane carbons are particularly diagnostic. While specific spectral data for this compound is not extensively published, data from related carbazole derivatives can provide expected ranges for these chemical shifts. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 223.27 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₅H₁₃NO, with high accuracy. rsc.org

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecular ion peak ([M]⁺) is expected at m/z 223. The fragmentation may involve the loss of the oxirane group or cleavage of the bond between the nitrogen and the methylene group, leading to characteristic fragment ions.

Furthermore, MS is a powerful technique for identifying and quantifying impurities. In the synthesis of related compounds, such as carvedilol, impurities arising from side reactions have been identified using spectral analysis. jocpr.com For instance, an impurity, 4-((oxiran-2-yl)methoxy)-9-((oxiran-2-yl)methyl)-9H-carbazole, can form during the synthesis of 4-(2,3-epoxypropoxy)carbazole. jocpr.com This highlights the importance of MS in ensuring the purity of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic transitions within a molecule, which are crucial for studying its reactivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the carbazole chromophore. researchgate.net N-substituted carbazoles typically exhibit strong absorption bands in the UV region, which are characteristic of the π-π* transitions within the aromatic system. rsc.orgresearchgate.net The position and intensity of these bands can be influenced by the substituent at the 9-position. Studying the changes in the UV-Vis spectrum upon reaction can provide information about the reactivity of the oxirane ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself is not reported, analysis of a closely related compound, (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole, offers significant insights into the likely molecular conformation and intermolecular interactions. nih.govnih.govresearchgate.net

Molecular Conformation and Crystal Packing

The crystal packing is determined by the way individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the crystal structure of (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole, a significant intermolecular interaction is an N-H···O hydrogen bond, which links the molecules into infinite chains. nih.govnih.gov Although this compound lacks the N-H proton for classical hydrogen bonding, other weak intermolecular interactions such as C-H···π interactions and van der Waals forces would play a crucial role in stabilizing the crystal lattice. The oxygen atom of the oxirane ring could potentially act as a hydrogen bond acceptor in the presence of suitable donor molecules.

Theoretical and Computational Studies of 9 Oxiran 2 Ylmethyl 9h Carbazole

Quantum Chemical Calculations and Electronic Structure Analysis

The electronic properties of carbazole (B46965) derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com

Computational methods, particularly DFT, are widely used to calculate these energy levels. youtube.comyoutube.com For 9-(oxiran-2-ylmethyl)-9H-carbazole, calculations would typically show that the HOMO is primarily localized on the electron-rich carbazole ring system, while the LUMO is also distributed across this aromatic structure. aip.org The N-alkylation with the oxiran-2-ylmethyl group has a relatively small, primarily inductive, effect on the electronic structure of the carbazole core compared to substitutions directly on the aromatic rings. researchgate.net

The visualization of these orbitals reveals the regions of the molecule involved in electron donation and acceptance. The HOMO of 9-substituted carbazoles typically exhibits significant π-character spread across the fused rings, indicating that this is the primary site for electrophilic attack. The LUMO also resides on the carbazole framework, defining the landing site for incoming electrons in a reduction or nucleophilic attack scenario.

Table 1: Representative Calculated Electronic Properties of Substituted Carbazole Derivatives using DFT This table presents data for analogous compounds to illustrate the expected range of values for this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 9-p-tolyl-9H-carbazole-3-carbaldehyde | B3LYP/6-311++G(d,p) | -6.11 | -2.44 | 3.67 | nih.gov |

| CT2 (Carbazole Dye) | CAM-B3LYP/6-31G* | -5.39 | -1.90 | 3.49 | aip.org |

| 3-(5-(1H-imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole | B3LYP/6-311++G(d,p) | -5.58 | -1.44 | 4.14 | tandfonline.com |

These studies demonstrate that while substituents can tune the exact energy levels, the fundamental electronic profile is dominated by the carbazole scaffold. aip.org

Molecular Modeling of Reactivity and Mechanistic Pathways

Molecular modeling is indispensable for studying the chemical reactions of this compound, particularly the characteristic reactions of its epoxide functional group.

The most significant reaction pathway for this molecule involves the opening of the strained three-membered epoxide ring. This reaction can be initiated by either acid catalysts or nucleophiles. Computational analysis, typically using DFT, can map the potential energy surface of this process, identifying the structures of transition states and intermediates to determine the reaction's feasibility and regioselectivity.

The mechanism generally proceeds as follows:

Activation of the Epoxide: In an acid-catalyzed reaction, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Under neutral or basic conditions with a strong nucleophile, this step may be absent.

Nucleophilic Attack: A nucleophile attacks one of the two electrophilic carbons of the epoxide ring. Computation can predict which carbon is preferentially attacked by calculating the activation energies for both pathways. Typically, for N-glycidyl compounds, the attack occurs at the terminal, less-hindered carbon atom.

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming the final product.

Table 2: Key Steps in the Nucleophilic Ring-Opening of this compound This table outlines the generalized mechanistic steps that would be investigated using computational modeling.

| Step | Description | Information from Computational Analysis |

| 1 | Reactant Complex Formation | Geometry and energy of the initial state where the nucleophile approaches the epoxide. |

| 2 | Transition State (TS) | Identification of the highest energy point along the reaction coordinate. Provides the activation energy (Ea), which determines the reaction rate. |

| 3 | Product Formation | Geometry and energy of the final ring-opened product, allowing calculation of the overall reaction enthalpy (ΔH). |

This type of analysis confirms that the reaction is thermodynamically favorable due to the release of the high ring strain of the epoxide.

The term "carbazole-mediated" in this context refers to the electronic influence of the 9-carbazolyl group on the reactivity of the attached oxirane ring. The carbazole moiety is not a catalyst itself, but its electronic properties can stabilize or destabilize intermediates and transition states in the ring-opening reaction. researchgate.net

The nitrogen atom of the carbazole ring is part of an aromatic system, and its lone pair is delocalized into the π-system. This makes the 9-carbazolyl group a π-excessive system but a relatively poor N-centered nucleophile. Its connection to the oxirane via a methylene (B1212753) linker means its influence is primarily inductive and through-space.

Computational studies can quantify this stabilizing effect by comparing the activation energy of the ring-opening for this compound with a model system that lacks the carbazole group (e.g., propylene (B89431) oxide or a simple glycidyl (B131873) ether). A lower activation energy in the presence of the carbazole group would indicate a stabilizing effect on the transition state. This stabilization could arise from:

Inductive Effects: The electron-donating or withdrawing nature of the carbazolyl group can alter the electron density at the epoxide carbons.

Through-Space Interactions: The large, polarizable π-system of carbazole could have electrostatic interactions with the developing charges in the transition state.

Theoretical investigations into the electronic environment of substituted carbazoles confirm that the group's properties can be finely tuned, which in turn affects the reactivity of attached functional groups. nih.gov

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Carbazole-Epoxide Architectures

The foundation of future applications lies in the ability to design and synthesize new molecules with precisely controlled structures and properties. The carbazole-epoxide framework offers a flexible platform for creating diverse molecular architectures. Organic synthesis plays a crucial role in developing innovative functional materials by allowing for the fine-tuning of physicochemical and charge-transporting properties. elsevierpure.com

Future synthetic strategies are moving beyond simple modifications to construct complex, multi-functional systems. Key areas of research include:

Introduction of Flexible Spacers: Research has shown that incorporating flexible bonds, such as a methylene (B1212753) group, into the carbazole (B46965) structure can significantly influence the molecule's properties. frontiersin.org This approach allows for better molecular flexibility, which can enhance biological activity compared to more rigid structures. frontiersin.org

Multi-functionalization: There is growing interest in the polyfunctionalization of the carbazole ring at its various reactive positions (C3, C6, C2, C7, and N). elsevierpure.com This allows for the attachment of different functional groups to create materials with a combination of desired properties, such as hole-transporting and light-emitting capabilities in a single molecule.

Conjugated Microporous Networks: Novel carbazole–spacer–carbazole models are being used to create conjugated microporous networks. rsc.org For example, using FeCl3 oxidative coupling polymerization, researchers have synthesized networks with high thermal stability and porosity, demonstrating their potential for clean energy applications. rsc.org Fine-tuning the monomer's topological structure can optimize gas uptake performance. rsc.org

Advanced Synthetic Methodologies: The development of new synthetic routes is critical. Modern methods like transition metal-catalyzed hydroarylation and C-H activation are being employed to construct the carbazole nucleus under milder and more efficient conditions than traditional methods. rsc.org Other innovative approaches include Diels-Alder reactions to produce highly functionalized carbazole derivatives. metu.edu.tr

Table 1: Selected Synthetic Strategies for Novel Carbazole Architectures

| Synthetic Strategy | Key Features | Resulting Architecture | Potential Application | Reference |

|---|---|---|---|---|

| Introduction of Flexible Bonds | Incorporates rotatable bonds (e.g., methylene group) into the carbazole scaffold. | Flexible carbazole derivatives. | Enhanced cytotoxic activity in cancer cells. | frontiersin.org |

| Oxidative Coupling Polymerization | Uses FeCl3 to polymerize carbazole-spacer-carbazole monomers. | Conjugated microporous networks. | Gas storage and separation. | rsc.org |

| Pd-catalyzed C-H Activation | Employs palladium catalysts for intramolecular C-H activation. | Functionalized carbazoles. | Development of organic functional materials. | rsc.org |

| Diels-Alder Reaction | Reacts indole-based dienes with various dienophiles. | Complex, functionalized carbazole cycloadducts. | Optoelectronic devices. | metu.edu.tr |

| Photocage Synthesis | Creates o-nitrobenzyl type photocages based on the carbazole ring system. | Photocleavable caging molecules (e.g., NCARB). | Controlled release of bioactive molecules. | nih.gov |

Development of Next-Generation Catalytic Polymerization Systems

The polymerization of the epoxide ring in 9-(oxiran-2-ylmethyl)-9H-carbazole is key to creating high-performance polymers. While traditional polymerization methods exist, future research is focused on developing more sophisticated catalytic systems that offer greater control over the polymer's structure and properties.

Emerging trends in this area include:

Metallocene Catalysis: Metallocene catalysts, such as [Ph2C(Ind)(Cp)ZrCl2], activated with methylaluminoxane (B55162) (MAO), have been successfully used for the copolymerization of carbazole-functionalized monomers (like 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole) with ethylene. researchgate.net This approach allows for the incorporation of bulky, functional carbazole units into a polyolefin backbone, creating materials with unique properties. researchgate.net

Photoredox Catalysis: New carbazole derivatives are being designed to act as high-performance visible-light photoinitiators and photoredox catalysts. documentsdelivered.comresearcher.life These systems can initiate both free radical polymerization of acrylates and, importantly, the cationic polymerization of epoxides when combined with an iodonium (B1229267) salt under mild LED light exposure. documentsdelivered.comresearcher.life This offers an energy-efficient and temporally controlled method for polymerization.

Green Catalysis: In line with sustainability goals, there is a push to develop biocompatible catalysts for the coupling of epoxides and carbon dioxide to produce polycarbonates. researchgate.net This research, while broader than carbazole-specific systems, informs the development of environmentally friendly polymerization processes that could be adapted for carbazole-epoxide monomers.

Exploration of Advanced Functional Materials Beyond Optoelectronics

While carbazole-based polymers are well-established in optoelectronics (e.g., OLEDs and photovoltaics), the unique properties of materials derived from this compound are opening doors to a wider range of applications. mdpi.comnih.govoldcitypublishing.com The combination of the carbazole group's electrical properties and the polymer backbone's processability creates opportunities in new fields. mdpi.com

Future applications being explored include:

Gas Storage and Separation: As mentioned, carbazole-based conjugated microporous polymers exhibit significant potential for clean energy applications. rsc.org Their high surface area and tailored pore structures make them excellent candidates for storing hydrogen and capturing carbon dioxide. rsc.org

Memory Devices: The increasing demand for conductive polymers in flexible and wearable electronic devices has renewed interest in carbazole-based materials for applications such as memory devices. mdpi.com

Sensors: Electrically conductive polymers are highly sought after for use in various types of sensors. mdpi.com The ability to functionalize the carbazole unit allows for the design of polymers that can selectively interact with specific analytes.

Nonlinear Optical (NLO) Materials: Carbazole main-chain polymers have been investigated for their multifunctional photoresponses and nonlinear optical properties, which are valuable for applications in photonics and data storage. optica.org

Biomedical Materials: The development of biocompatible polymerization catalysts could enable the use of carbazole-based polymers in biomedical applications. researchgate.net Furthermore, the synthesis of carbazole-derived photocages that can release therapeutic agents upon light exposure highlights a path toward advanced drug delivery systems. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications

A significant and promising area of future research is the development of carbazole-based compounds for therapeutic use. The carbazole scaffold is a privileged structure in medicinal chemistry, known to be a component of many biologically active natural products and synthetic drugs. frontiersin.orgmdpi.com By systematically modifying the structure of this compound derivatives and evaluating their biological effects, researchers can establish clear Structure-Activity Relationships (SAR).

Key findings and future directions in SAR studies include:

Anticancer Agents: Numerous studies have demonstrated the potential of carbazole derivatives as anticancer agents. SAR studies have revealed that:

Molecular flexibility can be crucial for activity. Introducing a methylene group to create a more rotatable bond can lead to higher cytotoxic activity against cancer cell lines. frontiersin.org

The nature and position of substituents are critical. Carbazole sulfonamide derivatives have shown potent antiproliferative activity by acting as tubulin polymerization inhibitors. nih.gov Similarly, N-substituted carbazole imidazolium (B1220033) salts have demonstrated significant antitumor activity, with the type of substituent modulating the potency. researchgate.net

Targeted modifications can lead to dual-target mechanisms. For example, certain carbazole sulfonamides not only inhibit tubulin polymerization but also show selective inhibition of Topoisomerase I (Topo I), offering a multi-pronged attack on cancer cells. nih.gov

Antimicrobial Agents: Carbazole derivatives have also been designed as potent antimicrobial agents. SAR studies have identified key structural features for this activity. For instance, incorporating a dihydrotriazine group has been shown to increase antimicrobial potency while reducing cytotoxicity to human cells. nih.gov N-substituted carbamates and sulfonamides derived from 4-(oxiran-2-ylmethoxy)-9H-carbazole have exhibited excellent antibacterial and antifungal activities. nih.gov

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Carbazole Derivatives

| Structural Modification | Target Application | Key SAR Finding | Biological Effect | Reference |

|---|---|---|---|---|

| Introduction of a methylene spacer | Anticancer | Increased molecular flexibility improves inhibitory activity. | IC50 of 9.77 µM against A875 melanoma cells. | frontiersin.org |

| Addition of a sulfonamide group | Anticancer | Specific sulfonamide derivatives show high potency and cancer cell selectivity. | IC50 values as low as 0.81 nM; dual inhibition of tubulin and Topo I. | nih.gov |

| Substitution with an imidazolium salt | Anticancer | The type of substituent on the imidazolyl ring is critical for cytotoxicity. | IC50 values of 1.06–8.31 μM against three human tumor cell lines. | researchgate.net |

| Incorporation of a dihydrotriazine moiety | Antimicrobial | Dihydrotriazine group increases potency and reduces toxicity. | Potent activity with MICs of 0.5–2 µg/ml against various bacterial strains. | nih.gov |

| N-substituted carbamates/sulfonamides | Antimicrobial | Specific substitutions lead to broad-spectrum activity. | Excellent activity against S. aureus, E. coli, and C. albicans. | nih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for introducing functional groups to the carbazole scaffold, specifically 9-(oxiran-2-ylmethyl)-9H-carbazole?

The synthesis of carbazole derivatives often involves transition-metal-catalyzed C–H functionalization or cycloaddition reactions. For example, 1,3-dipolar cycloaddition between azides and alkynes can yield triazole-linked carbazole derivatives, as demonstrated in the synthesis of structurally similar compounds (e.g., 9-(prop-2-ynyl)-9H-carbazole reacting with azides under reflux conditions) . For epoxide-functionalized derivatives like this compound, nucleophilic ring-opening reactions or alkylation of carbazole with epichlorohydrin may be employed. Characterization typically involves multinuclear NMR (¹H, ¹³C, ¹⁵N), mass spectrometry (MS), and elemental analysis to confirm regioselectivity and purity .

Q. How can site-selective C–H bond functionalization be achieved in carbazole derivatives?

Site-selective C–H arylation of carbazoles is facilitated by directing groups (e.g., pyridinyl or pyrimidinyl substituents at the 9-position). Ruthenium or palladium catalysts, paired with oxidizing agents like AgNO₃, enable ortho-arylation using boronic acids. The directing group stabilizes metallacycle intermediates, ensuring high regioselectivity. For example, 9-(pyridin-2-yl)-9H-carbazole undergoes palladium-catalyzed arylation with yields up to 90% . Mechanistic studies reveal negligible kinetic isotope effects (kH/kD ≈ 1.00), suggesting a non-rate-limiting C–H activation step .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- Multidimensional NMR : 2D ¹H-¹⁵N HMBC to confirm nitrogen connectivity in triazole or carbazole moieties .

- X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as shown for palladacycle intermediates in C–H activation studies .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do noncovalent interactions influence the photophysical properties of carbazole derivatives like this compound?

In pyrimidine-substituted carbazoles, intramolecular hydrogen bonding (N–H···N) and intermolecular π-π stacking enhance spin-orbit coupling, enabling ultralong organic phosphorescence (UOP) with lifetimes >1 s. For example, 9-(pyrimidin-2-yl)-9H-carbazole exhibits UOP due to rigidified excited states and suppressed nonradiative decay. Computational studies (e.g., DFT) correlate electronic coupling in dimeric structures with phosphorescence efficiency . Epoxide-functionalized derivatives may similarly leverage steric and electronic effects for tailored optoelectronic applications.

Q. What challenges arise in the controlled polymerization of carbazole-containing monomers, and how are they addressed?

Carbazole derivatives like 9-(4-vinylbenzyl)-9H-carbazole act as comonomers in nitroxide-mediated polymerization (NMP) of methyl methacrylate (MMA). Reactivity ratios (r₁, r₂) determine copolymer composition. For instance, 1 mol% 9-(4-vinylbenzyl)-9H-carbazole effectively controls MMA polymerization by stabilizing propagating radicals, reducing the need for excess comonomer. Pulsed laser polymerization–size exclusion chromatography (PLP-SEC) and electron paramagnetic resonance (EPR) quantify dissociation rate constants (kd) and chain dynamics .

Q. How do directing groups in C–H activation reactions impact the scalability of carbazole functionalization?

Removable directing groups (e.g., pyridinyl) enable post-functionalization cleavage, improving synthetic versatility. For example, after palladium-catalyzed arylation of 9-(pyridin-2-yl)-9H-carbazole, the pyridine group is removed via hydrolysis or transmetalation. This strategy avoids permanent structural modifications and enhances substrate scope for optoelectronic materials .

Q. What role do carbazole derivatives play in advanced material applications such as holographic patterning?

Epoxide-functionalized carbazoles, like this compound, can serve as monomers in thiol–Michael/thiol–yne click reactions for photolithography. For instance, 9-(2-((2-(prop-2-yn-1-yloxy)ethyl)thio)ethyl)-9H-carbazole (POETEC) enables high-refractive-index holograms with low volume shrinkage (~1.1%) and high diffraction efficiency (~96%). The carbazole moiety enhances electron density, improving photoresponsive properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.